Tanespimycin

Catalog No.
S544540
CAS No.
75747-14-7
M.F
C31H43N3O8
M. Wt
585.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tanespimycin

CAS Number

75747-14-7

Product Name

Tanespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1

InChI Key

AYUNIORJHRXIBJ-TXHRRWQRSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin, 17-(allylamino)-17-demethoxygeldanamycin, 17-AAG, 17-allyl-aminogeldanamycin, 17-allylamino-17-demethoxygeldanamycin, 17-allylamino-17-demethoxygeldanamycin hydroquinone, 17-allylamino-17-demethoxygeldanamycin hydroquinone salt, 17-allylamino-geldanamycin, 17-allylaminogeldanamycin, 17-N-allylamino-17-demethoxygeldanamycin, 17AAG, CNF1010, IPI 493, IPI 504, IPI-493, IPI-504, IPI493, IPI504, NSC 330507, NSC-330507, retaspimycin hydrochloride, tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC

Description

The exact mass of the compound Telatinib is 585.30502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330507. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Telatinib acts as a tyrosine kinase inhibitor, specifically targeting VEGFR-2, a receptor protein for Vascular Endothelial Growth Factor (VEGF) [].
  • VEGF plays a crucial role in angiogenesis, the formation of new blood vessels. Tumor growth heavily relies on angiogenesis to obtain oxygen and nutrients [].
  • By inhibiting VEGFR-2, telatinib disrupts the VEGF signaling pathway, potentially hindering tumor growth and blood vessel formation within tumors [].

Targeting Heat Shock Protein 90 (Hsp90)

  • Research suggests telatinib might also interact with Hsp90, a chaperone protein essential for the stability and function of various client proteins involved in cancer cell survival and proliferation [].
  • Inhibiting Hsp90 can lead to the degradation of these client proteins, potentially contributing to an anti-cancer effect [].

Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin, is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial molecular chaperone that assists in the proper folding and activation of various client proteins, including many involved in cancer cell survival and proliferation. The chemical formula for Tanespimycin is C₃₁H₄₃N₃O₈, and its molecular weight is approximately 585.70 g/mol . This compound is notable for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt the function of HSP90, leading to the degradation of several oncoproteins.

Telatinib acts as a multi-targeted inhibitor by binding to the ATP-binding pockets of VEGFR2/3, PDGFRα, and c-Kit [, ]. This binding competitively inhibits ATP from binding to these kinases, thereby preventing their activation and downstream signaling pathways crucial for tumor growth and survival [, ]. Specifically, Telatinib inhibits:

  • VEGF-mediated endothelial cell proliferation, a key step in angiogenesis [].
  • PDGF-stimulated growth of smooth muscle cells, which can contribute to tumor stroma formation [].
  • c-Kit signaling, essential for the growth and survival of certain cancer cells [].

Studies have shown that Telatinib can decrease tumor growth and induce apoptosis (programmed cell death) in preclinical models [].

As Telatinib is still under investigation, comprehensive data on its safety profile in humans is limited. However, preclinical studies suggest potential side effects like diarrhea, rash, and fatigue []. Further clinical trials are needed to fully understand its safety profile and potential adverse effects.

Tanespimycin primarily functions through its interaction with HSP90, inhibiting its activity. This inhibition can lead to the destabilization and subsequent degradation of various client proteins that are essential for tumor cell growth and survival. The compound binds to the ATP-binding site of HSP90, effectively blocking its function .

The reaction mechanism involves:

  • Binding: Tanespimycin binds to the ATP-binding domain of HSP90.
  • Inhibition: This binding prevents ATP from activating HSP90.
  • Degradation: As a result, client proteins such as HER2 and Akt are marked for degradation via the proteasome pathway .

Tanespimycin exhibits significant biological activity as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to other treatments. In studies involving multiple myeloma, Tanespimycin demonstrated efficacy in inducing cell death in both drug-sensitive and drug-resistant cells . Its mechanism involves:

  • Inhibition of signaling pathways: By degrading key signaling molecules, Tanespimycin disrupts pathways that promote cancer cell survival.
  • Induction of stress responses: The compound triggers cellular stress responses that can lead to apoptosis.

Tanespimycin has several promising applications:

  • Cancer Therapy: Primarily investigated for treating various cancers such as breast cancer, prostate cancer, and multiple myeloma.
  • Combination Therapy: Often studied in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance .
  • Research Tool: Used in laboratory settings to study HSP90-related pathways and their role in cancer biology.

Tanespimycin is metabolized primarily by cytochrome P450 3A4 enzymes, which means that drugs affecting this enzyme could alter its metabolism and efficacy . Interaction studies reveal:

  • Drug Interactions: Co-administration with other medications that induce or inhibit CYP3A4 can significantly impact Tanespimycin levels.
  • Biological Interactions: It interacts with various signaling pathways by degrading client proteins involved in cancer progression, thus influencing tumor microenvironments and immune responses.

Several compounds share structural or functional similarities with Tanespimycin. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
GeldanamycinInhibits HSP90Precursor to Tanespimycin; less selective
17-AAG (17-allylamino-17-demethoxygeldanamycin)Inhibits HSP90Similar structure; used interchangeably
IPI-504 (Retaspimycin)Inhibits HSP90Developed for improved pharmacokinetics
PU-H71Inhibits HSP90Selective for certain cancer types
BIIB021Inhibits HSP90Designed for oral bioavailability

Tanespimycin stands out due to its specific modifications that enhance its solubility and bioavailability compared to its parent compound, geldanamycin, while retaining potent anti-cancer activity.

Molecular Formula and Weight Characterization

Tanespimycin possesses a complex molecular structure with the empirical formula C₃₁H₄₃N₃O₈ [1] [3] [4]. The compound exhibits a molecular weight of 585.698 g/mol according to multiple database sources, with a monoisotopic mass of 585.305 g/mol [5] [6]. The Chemical Abstracts Service registry number for tanespimycin is 75747-14-7, and it is catalogued in the PubChem database under the compound identification number 6505803 [1] [7].

TABLE 1: Molecular Formula and Weight Characterization

PropertyValueSource
Molecular FormulaC₃₁H₄₃N₃O₈Multiple databases
Molecular Weight (g/mol)585.698PubChem/DrugBank
Monoisotopic Mass (g/mol)585.305PhytoBank/ContaminantDB
CAS Registry Number75747-14-7Multiple databases
PubChem CID6505803PubChem
InChI KeyAYUNIORJHRXIBJ-TXHRRWQRSA-NMultiple databases

The International Chemical Identifier key for tanespimycin is AYUNIORJHRXIBJ-TXHRRWQRSA-N, which provides a unique textual identifier for the compound's structure [7] [5]. The systematic International Union of Pure and Applied Chemistry nomenclature describes the compound as a complex bicyclic structure with multiple stereogenic centers and functional groups [7] [5].

Stereochemical Configuration and Absolute Structure

Tanespimycin exhibits significant stereochemical complexity, containing six defined stereogenic centers out of six total stereogenic centers present in the molecule [8]. The compound possesses absolute stereochemical configuration, indicating that the three-dimensional arrangement of atoms around each chiral center is precisely defined [8]. The molecule contains three documented E/Z centers, reflecting the presence of double bonds with defined geometric configurations [8].

TABLE 2: Stereochemical Configuration Properties

PropertyValueSource
Number of Defined Stereocenters6 of 6NCATS Inxight Drugs
Total Stereogenic Centers6NCATS Inxight Drugs
Absolute ConfigurationAbsoluteNCATS Inxight Drugs
E/Z Centers3 (documented in SMILES)NCATS Inxight Drugs
Optical ActivityUnspecifiedNCATS Inxight Drugs
Structural Classification19-membered macrocyclePubChem

The stereochemical configuration of tanespimycin is critical for its biological activity, as the precise three-dimensional arrangement of functional groups determines the compound's ability to interact with its target protein [8]. The molecule belongs to the class of 19-membered macrocycles, which are characterized by their large ring structures that provide conformational flexibility while maintaining specific spatial arrangements of pharmacophores [1] [2].

Functional Groups and Reactive Centers

Tanespimycin contains several key functional groups that contribute to its chemical reactivity and biological activity [1] [2] [9]. The most prominent structural feature is the benzoquinone moiety, which serves as the primary electrophilic center and is responsible for the compound's characteristic reactivity with nucleophiles [2] [10]. This quinone system is located at positions 20 and 22 of the molecular framework and represents a critical reactive site [2] [10].

TABLE 3: Functional Groups and Reactive Centers

Functional GroupLocation/DescriptionReactivity
BenzoquinoneQuinone moiety at positions 20,22Electrophilic quinone susceptible to nucleophilic attack
Carbamate EsterCarbamate linkage in macrocycleHydrolyzable under alkaline conditions
Secondary Amino GroupAllyl-substituted amino groupBasic amino group, potential for protonation
Allylamino GroupProp-2-en-1-yl amino substituentTerminal alkene susceptible to addition reactions
Methoxy GroupsTwo methoxy substituents at C-8, C-14Electron-donating, stabilizing aromatic system
Macrolactam19-membered cyclic amide structureAmide bond relatively stable
Ansamycin StructureAromatic ring bridged by aliphatic chainConformationally flexible macrocyclic structure
Hydroxyl GroupsHydroxyl group at C-13Capable of hydrogen bonding

The carbamate ester functionality represents another significant structural element, forming part of the macrocyclic framework and contributing to the compound's overall stability while remaining susceptible to hydrolysis under alkaline conditions [9]. The secondary amino group, specifically the allylamino substituent, distinguishes tanespimycin from its parent compound geldanamycin, where a methoxy group has been replaced by the prop-2-en-1-yl amino group [1] [2]. This modification is responsible for the compound's improved toxicity profile compared to geldanamycin [1] [2].

The molecule contains two methoxy groups positioned at carbon atoms 8 and 14, which provide electron-donating effects to the aromatic system and contribute to the compound's overall electronic properties [1] [5]. The macrolactam structure, characteristic of ansamycin antibiotics, creates a 19-membered ring system that confers conformational flexibility while maintaining the spatial arrangement necessary for biological activity [1] [5] [6].

Physical Properties and Stability Profile

Tanespimycin exhibits limited aqueous solubility, with water solubility reported as less than 0.01 mg/mL, which presents challenges for pharmaceutical formulation [11]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where solubility ranges from 50 to 100 mg/mL, corresponding to approximately 85.37 to 170.73 mM [12] [13]. In ethanol, tanespimycin shows moderate solubility of 33 mg/mL, equivalent to 56.34 mM [13].

TABLE 4: Physical Properties and Stability Profile

PropertyValueSource
Solubility in WaterInsoluble (< 0.01 mg/mL)Multiple sources
Solubility in DMSO50-100 mg/mL (85.37-170.73 mM)MedChemExpress/Selleck
Solubility in Ethanol33 mg/mL (56.34 mM)Selleck Chemicals
Chemical StabilityStable under normal conditionsMSDS documents
Storage Conditions4°C, protect from lightMedChemExpress
Decomposition TemperatureNot specifiedMSDS documents
Thermal StabilityStable to moderate heatingLiterature reports

The compound demonstrates good chemical stability under normal temperature and pressure conditions [14] [15]. Recommended storage conditions include refrigeration at 4°C with protection from light to maintain compound integrity over extended periods [12]. In solution, tanespimycin shows stability in dimethyl sulfoxide for up to six months when stored at -80°C and one month at -20°C with light protection [12].

Tanespimycin exhibits thermal stability under moderate heating conditions, though specific decomposition temperatures have not been extensively documented in available literature [14] [15]. The compound remains stable during standard analytical procedures and shows minimal degradation under typical laboratory handling conditions [14] [15].

Spectroscopic Characterization

Tanespimycin has been extensively characterized using various spectroscopic techniques, providing detailed structural information and facilitating analytical method development [16]. Mass spectrometry analysis reveals characteristic fragmentation patterns that allow for unambiguous identification of the compound and its metabolites [16] [17]. High-performance liquid chromatography coupled with tandem mass spectrometry has been successfully employed for quantitative determination of tanespimycin in biological matrices [16] [17].

The compound exhibits characteristic nuclear magnetic resonance spectroscopic properties, with proton nuclear magnetic resonance spectra showing distinct chemical shift patterns corresponding to the various functional groups present in the molecule [18]. The benzoquinone moiety contributes characteristic signals in the aromatic region, while the aliphatic portions of the macrocycle provide complex multipicity patterns reflecting the stereochemical complexity of the structure [18].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups, including carbonyl stretches from the quinone and amide functionalities, as well as characteristic bands from the carbamate ester and hydroxyl groups [18]. Ultraviolet-visible spectroscopy shows absorption maxima consistent with the extended conjugated system of the benzoquinone moiety, providing additional structural confirmation [18] [19].

Mass spectrometric analysis under atmospheric pressure chemical ionization conditions has revealed specific fragmentation pathways that are useful for structural elucidation and quantitative analysis [16]. The molecular ion peak at m/z 585 corresponds to the intact molecule, with characteristic fragment ions providing information about the various structural components [16]. Studies have identified potential in-source reduction of the quinone moiety during ionization, which has been addressed through optimization of analytical conditions [16].

The spectroscopic characterization of tanespimycin has been instrumental in understanding its chemical behavior and developing analytical methods for pharmaceutical and research applications [16] [17]. These techniques continue to be essential for quality control, pharmacokinetic studies, and mechanistic investigations involving this important therapeutic compound [17] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

585.30501534 g/mol

Monoisotopic Mass

585.30501534 g/mol

Heavy Atom Count

42

Appearance

Purple crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GY0AVT3L4

Drug Indication

Investigated for use/treatment in leukemia (myeloid) and solid tumors.

Pharmacology

Tanespimycin is a benzoquinone antineoplastic antibiotic derived from the antineoplastic antibiotic geldanamycin. Tanespimycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be overexpressed by tumor cells.

Mechanism of Action

Tanespimycin is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular “chaperone” protein that controls protein shape or conformation, including that of key signaling molecules involved in the growth and survival of tumor cells.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

75747-14-7

Wikipedia

Tanespimycin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
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12: Wang B, Chen L, Ni Z, Dai X, Qin L, Wu Y, Li X, Xu L, Lian J, He F. Hsp90 inhibitor 17-AAG sensitizes Bcl-2 inhibitor (-)-gossypol by suppressing ERK-mediated protective autophagy and Mcl-1 accumulation in hepatocellular carcinoma cells. Exp Cell Res. 2014 Nov 1;328(2):379-87. doi: 10.1016/j.yexcr.2014.08.039. Epub 2014 Sep 6. PubMed PMID: 25196280.
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14: Faingold D, Filho VB, Fernandes B, Jagan L, de Barros AM Jr, Orellana ME, Antecka E, Burnier MN Jr. Expression of focal adhesion kinase in uveal melanoma and the effects of Hsp90 inhibition by 17-AAG. Pathol Res Pract. 2014 Nov;210(11):739-45. doi: 10.1016/j.prp.2014.06.023. Epub 2014 Jul 1. PubMed PMID: 25041838.
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17: Pradhan R, Poudel BK, Choi JY, Choi IS, Shin BS, Choi HG, Yong CS, Kim JO. Preparation and evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG)-loaded poly(lactic acid-co-glycolic acid) nanoparticles. Arch Pharm Res. 2015 May;38(5):734-41. doi: 10.1007/s12272-014-0404-7. Epub 2014 May 15. PubMed PMID: 24824337.
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